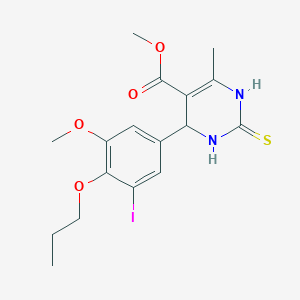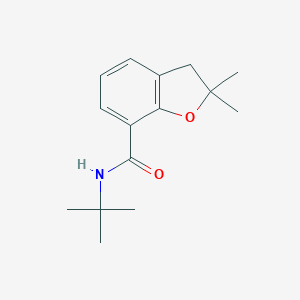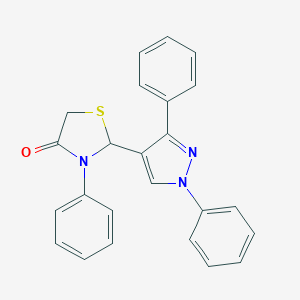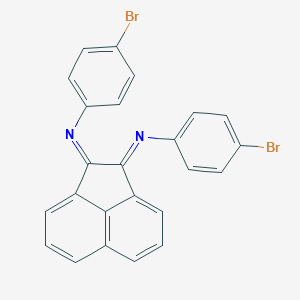
Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate, also known as MPI-0479605, is a small molecule inhibitor of the TANK-binding kinase 1 (TBK1) and inhibitor of IKKε (IKBKE). TBK1 and IKKε are two important kinases that regulate the innate immune response. MPI-0479605 has been shown to have potential for the treatment of inflammatory and autoimmune diseases, as well as cancer.
Wirkmechanismus
TBK1 and IKKε are two kinases that are activated by various stimuli, including viral infection and cellular stress. Once activated, they phosphorylate several downstream targets, including the transcription factor IRF3, which leads to the production of type I interferons and other cytokines. Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate inhibits the activity of TBK1 and IKKε, thereby reducing the production of type I interferons and other cytokines.
Biochemical and Physiological Effects:
Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has been shown to reduce the production of type I interferons and other cytokines in various cell types, including dendritic cells and macrophages. In addition, Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has been shown to reduce the activation of T cells and B cells, which are important components of the adaptive immune response. These effects are thought to be responsible for the anti-inflammatory and immunosuppressive effects of Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has several advantages as a research tool. It is a specific inhibitor of TBK1 and IKKε, which allows for the study of their individual contributions to the immune response. In addition, Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has been shown to be effective in various preclinical models of disease, which suggests that it may have therapeutic potential. However, there are also limitations to the use of Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate. It is a small molecule inhibitor, which may have off-target effects. In addition, the effects of Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate may be context-dependent, as the immune response is complex and can vary depending on the stimulus and the cell type.
Zukünftige Richtungen
There are several future directions for research on Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate. One area of interest is the potential use of Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate in combination with other immunomodulatory agents, such as checkpoint inhibitors or other kinase inhibitors. Another area of interest is the development of more potent and selective inhibitors of TBK1 and IKKε. Finally, the role of TBK1 and IKKε in other physiological processes, such as metabolism and autophagy, is an area of active investigation.
Synthesemethoden
The synthesis of Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has been described in several scientific articles. It involves the condensation of 4-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid with 3-iodo-5-methoxy-4-propoxybenzaldehyde in the presence of triethylamine and acetic anhydride. The resulting intermediate is then treated with methyl iodide and potassium carbonate to yield the final product.
Wissenschaftliche Forschungsanwendungen
Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has been extensively studied in preclinical models of inflammatory and autoimmune diseases. In a mouse model of multiple sclerosis, Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate was shown to reduce the severity of the disease and delay disease onset. In a mouse model of rheumatoid arthritis, Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate was shown to reduce joint inflammation and bone destruction. In addition, Methyl 6-(3-iodo-5-methoxy-4-propoxyphenyl)-4-methyl-2-sulfanyl-1,6-dihydropyrimidine-5-carboxylate has been shown to have anti-tumor activity in several cancer cell lines.
Eigenschaften
Molekularformel |
C17H21IN2O4S |
|---|---|
Molekulargewicht |
476.3 g/mol |
IUPAC-Name |
methyl 4-(3-iodo-5-methoxy-4-propoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H21IN2O4S/c1-5-6-24-15-11(18)7-10(8-12(15)22-3)14-13(16(21)23-4)9(2)19-17(25)20-14/h7-8,14H,5-6H2,1-4H3,(H2,19,20,25) |
InChI-Schlüssel |
MDVJGNZZYHVQRW-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1I)C2C(=C(NC(=S)N2)C)C(=O)OC)OC |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1I)C2C(=C(NC(=S)N2)C)C(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-[(4-methoxy-6-methyl-2-pyrimidinyl)amino]-3-methylbutanoate](/img/structure/B286060.png)
![Spiro[6H-cyclopenta[b]thiophene-6,1'-cyclohexane]-4(5H)-one](/img/structure/B286061.png)
![Ethyl cyano[1-(3-thienyl)cyclohexyl]acetate](/img/structure/B286062.png)
![6,7-dihydrospiro[1-benzothiophene-7,1'-cyclohexane]-4(5H)-one](/img/structure/B286063.png)
![5-bromo-2-chloro-5,6-dihydrospiro(4H-cyclopenta[b]thiophene-6,1'-cyclohexane)-4-one](/img/structure/B286064.png)
![Benzyl 5-chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylate](/img/structure/B286065.png)
![Dimethyl 4-{2-[(4-methylphenyl)sulfonyl]hydrazino}-2,5-dihydro-2,3-thiophenedicarboxylate](/img/structure/B286067.png)

![Aceanthryleno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B286070.png)

![1,3-dimethyl-9-(4-methylcyclohexyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B286075.png)
![9-cyclooctyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B286076.png)
![9-cyclopentyl-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B286077.png)